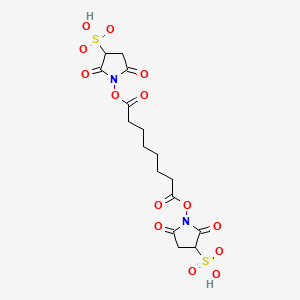

Bis(sulfosuccinimidyl)suberate

Vue d'ensemble

Description

Bis(sulfosuccinimidyl)suberate is a homobifunctional crosslinker widely used in biological research. It is a water-soluble version of disuccinimidyl suberate and is known for its ability to form stable amide bonds with primary amines. This compound is particularly useful in protein studies and immuno-technologies due to its hydrophilic nature and non-cleavable properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(sulfosuccinimidyl)suberate is synthesized through the reaction of suberic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an aqueous buffer at a pH range of 7-9 to ensure the formation of the sulfo-NHS ester .

Industrial Production Methods

In industrial settings, the production of bis(sulphosuccinimidyl)suberate involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The product is then purified through crystallization or chromatography to achieve high purity suitable for research applications .

Analyse Des Réactions Chimiques

Reaction Mechanism and Specificity

BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups that react selectively with primary amines (-NH2) in proteins, peptides, or other amine-containing molecules. The reaction proceeds via nucleophilic acyl substitution, forming stable amide bonds while releasing N-hydroxysulfosuccinimide as a byproduct .

Key features of the reaction:

-

Target sites : Lysine side chains and N-terminal α-amines in proteins .

-

pH dependence : Optimal reactivity occurs at pH 7–9, aligning with physiological conditions .

-

Spacer arm : An 8-carbon (11.4 Å) non-cleavable bridge ensures minimal steric hindrance .

Reaction Kinetics and Conditions

BS3’s water solubility distinguishes it from hydrophobic analogs like DSS, enabling direct use in aqueous buffers without organic solvents .

Notable adjustments :

-

Lower temperatures (4°C) reduce internalization in live-cell studies .

-

Extended incubation (>30 minutes) risks over-crosslinking, as seen in Aβ protofibril aggregation .

3.1. Stabilization of Protein Complexes

BS3 effectively stabilizes transient interactions:

-

Amyloid-β (Aβ) oligomers : Crosslinked Aβ1–42 retained trimer/tetramer states during SDS-PAGE, unlike glutaraldehyde-treated samples .

-

Membrane proteins : BS3’s membrane impermeability confirmed intracellular localization of cathepsin E in erythrocytes via electrophoretic mobility shifts .

3.2. Cell Surface Receptor Studies

-

EGFR dimerization : BS3 crosslinked epidermal growth factor receptors without disrupting membrane integrity .

-

Antibody conjugation : Used to synthesize antibody-drug conjugates (ADCs) via amine-reactive linkages .

Comparative Analysis with DSS

BS3 and its non-sulfonated analog DSS share structural similarities but differ critically in solubility and application:

Limitations and Mitigation Strategies

Applications De Recherche Scientifique

Bis(sulfosuccinimidyl)suberate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of bis(sulphosuccinimidyl)suberate involves the formation of stable amide bonds between the sulfo-NHS ester groups and primary amines. This reaction results in the covalent linkage of proteins or peptides, effectively crosslinking them. The compound is membrane-impermeable, making it ideal for targeting cell surface proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disuccinimidyl suberate: A non-water-soluble analog of bis(sulphosuccinimidyl)suberate, used in similar applications but requires organic solvents.

Glutaraldehyde: Another crosslinking agent, but less specific and can cause protein aggregation.

Uniqueness

Bis(sulfosuccinimidyl)suberate is unique due to its water solubility, non-cleavable nature, and specificity for primary amines. These properties make it highly suitable for studying protein interactions under physiological conditions without the need for organic solvents .

Activité Biologique

Bis(sulfosuccinimidyl)suberate (BS3) is a widely used homobifunctional cross-linking reagent in biochemical research. Its ability to form stable covalent bonds with primary amines makes it particularly valuable for studying protein interactions, receptor-ligand dynamics, and other biological processes. This article explores the biological activity of BS3, detailing its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₁₆H₂₀N₂O₁₄S₂

- Molecular Weight : 572.43 g/mol

- Solubility : Water-soluble due to sulfonyl substituents, allowing use in physiological conditions.

- Reactivity : Contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines to form stable amide bonds.

BS3 acts primarily through the nucleophilic attack of primary amines on its NHS ester groups, leading to the formation of covalent links between biomolecules. This reaction stabilizes protein interactions and allows for the analysis of transient or weak interactions that are typically difficult to study.

Applications in Biological Research

BS3 is utilized in various applications due to its unique properties:

- Protein Cross-Linking : BS3 is instrumental in stabilizing protein complexes for further analysis via techniques like mass spectrometry and Western blotting.

- Cell Surface Studies : Its membrane impermeability makes BS3 ideal for studying cell surface proteins without affecting intracellular proteins.

- Receptor Trafficking : BS3 can be used to analyze changes in receptor distribution in response to treatments, providing insights into neurotransmitter receptor dynamics.

1. Cross-Linking Analysis of Amyloid-β Proteins

A study published in PLOS ONE demonstrated that BS3 effectively cross-linked amyloid-β (Aβ) oligomers, facilitating their analysis via electrophoresis. Compared to glutaraldehyde, BS3 provided clearer differentiation between oligomeric states of Aβ proteins, highlighting its effectiveness in studying protein aggregation in both solution and membrane contexts .

| Cross-Linker | Oligomer Detection Efficiency |

|---|---|

| BS3 | High |

| Glutaraldehyde | Moderate |

2. Receptor Distribution in Rodent Brain

Research utilizing BS3 for cross-linking cell surface receptors showed significant changes in receptor distribution following psychomotor stimulant treatment. This method allowed researchers to distinguish between surface-expressed and intracellular receptors, enhancing the understanding of neurotransmitter receptor dynamics .

3. Stabilization of Protein Complexes

In a study examining the antiophidic protein DM64, BS3 was used to stabilize noncovalent complexes during gel electrophoresis. The results indicated that BS3 effectively maintained protein interactions under experimental conditions, allowing for detailed structural analysis .

Comparative Analysis with Other Cross-Linkers

| Cross-Linker | Solubility | Membrane Permeability | Application Focus |

|---|---|---|---|

| BS3 | Water-soluble | Non-permeable | Cell surface proteins |

| DSS | Organic solvent | Permeable | Intracellular proteins |

Propriétés

IUPAC Name |

1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLDEYYOISNGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002683 | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-77-9 | |

| Record name | Bis(sulfosuccinimidyl) suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82436-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(sulfosuccinimidyl)suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(SULFOSUCCINIMIDYL)SUBERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E647932J7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bis(sulphosuccinimidyl)suberate (BS3), and how does it interact with its target?

A1: Bis(sulphosuccinimidyl)suberate (BS3) is a membrane-impermeable, amine-reactive crosslinking agent. [, , , ] It primarily targets primary amines, such as those found in lysine residues of proteins. BS3 reacts with these amines, forming covalent bonds that link nearby proteins together. [, , ] This crosslinking can be used to study protein-protein interactions, identify binding partners, and investigate protein structure. [, , , , ]

Q2: Can you provide examples of how BS3 has been used to study protein interactions in cells?

A2: Certainly. BS3 has been instrumental in:

- Platelet Research: Researchers used BS3 to demonstrate that the platelet protein pleckstrin forms oligomers that dissociate upon phosphorylation by Protein Kinase C. [] Additionally, BS3 helped characterize the binding of thrombin to platelet glycoprotein Ib, a critical interaction for platelet activation. [, ]

- Red Blood Cell Modification: BS3 treatment induces crosslinking of Band 3 proteins on red blood cell surfaces, leading to increased phagocytosis by macrophages. This finding has implications for targeted drug delivery using modified red blood cells. [, ]

- Receptor Studies: BS3 helped demonstrate the interaction between the calcitonin receptor-like receptor (CRLR) and receptor-activity-modifying proteins (RAMPs), revealing the formation of functional CGRP and ADM receptors. [, ]

Q3: Does BS3 affect the function of the proteins it crosslinks?

A3: The effect of BS3 on protein function is not universal and depends on the specific proteins and residues involved. For instance, BS3-mediated crosslinking of Band 3 on red blood cells enhances their recognition and phagocytosis by macrophages, altering their normal lifecycle. [, ] In contrast, while BS3 helped identify a second DBDS-binding site on Band 3 involved in anion/proton co-transport, the crosslinking itself was not the primary factor affecting this transport function. []

Q4: What is the molecular formula and weight of BS3?

A4: The molecular formula of BS3 is C16H20N2O12S2, and its molecular weight is 540.5 g/mol.

Q5: Is there information available on the stability and material compatibility of BS3?

A5: While the provided research doesn't delve into the specifics of BS3's stability and material compatibility in a broader context, it highlights its successful application in various biological settings. It is typically reconstituted in aqueous solutions and used immediately or stored desiccated at -20°C for short periods. [, , , , , , , , , , , ] Further investigation into its stability under diverse conditions and compatibility with specific materials is necessary for applications beyond biological research.

Q6: Has BS3 been used in nanoparticle research?

A6: Yes, research indicates that BS3 can be employed as a cross-linker to functionalize nanoparticles. One study successfully utilized BS3 to conjugate antibodies to poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles. The researchers optimized the functionalization process, achieving a high antibody attachment rate (92.8%) using BS3. These antibody-conjugated nanoparticles demonstrated promising potential for targeted drug delivery in breast cancer. []

Q7: Are there alternative crosslinking agents to BS3?

A7: Yes, several alternative crosslinking agents exist, each with its own properties and applications. For instance:

- Disuccinimidyl glutarate (DSG): DSG is another amine-reactive crosslinker with a shorter spacer arm than BS3. This difference in spacer arm length can impact the efficiency of crosslinking and the types of protein interactions that can be studied. []

Q8: Are there any concerns regarding the safety of BS3?

A8: The provided research papers focus on the scientific applications of BS3 and do not explicitly address its safety profile in detail. As with any chemical reagent, handling BS3 requires appropriate safety precautions. Researchers should consult the material safety data sheet (MSDS) for specific information on potential hazards, safe handling practices, and disposal procedures.

Q9: What analytical methods are commonly used to study BS3 and its effects?

A9: Several analytical techniques are employed in conjunction with BS3, including:

- SDS-PAGE and Western Blotting: These techniques are commonly used to analyze the size and identity of BS3-crosslinked protein complexes. [, , , , , ]

- Crossed Immunoelectrophoresis: This method separates proteins based on their electrophoretic mobility and allows for the identification of specific proteins within BS3-crosslinked complexes using antibodies. []

- Fluorescence Spectroscopy: This technique can be used to study the binding of fluorescently labeled molecules to proteins, providing information on binding affinities and the effects of BS3 on these interactions. []

- Flow Cytometry: This technique can be used to analyze cells treated with BS3, allowing researchers to assess changes in cell surface markers, protein expression, and other cellular parameters. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.